molecular formula C10H13NO3 B8026124 1-Ethoxy-2,6-dimethyl-4-nitrobenzene

1-Ethoxy-2,6-dimethyl-4-nitrobenzene

Cat. No.: B8026124
M. Wt: 195.21 g/mol
InChI Key: SZCGXJFNMIHJAF-UHFFFAOYSA-N
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Description

1-Ethoxy-2,6-dimethyl-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethoxy group, two methyl groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,6-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the nitration of 1-ethoxy-2,6-dimethylbenzene using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,6-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethoxy-2,6-dimethyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,6-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical reactions .

Comparison with Similar Compounds

Uniqueness: The combination of these substituents provides distinct properties that differentiate it from other nitrobenzene derivatives .

Properties

IUPAC Name

2-ethoxy-1,3-dimethyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGXJFNMIHJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10 g (0.0598 mol) of 4-nitro-2,6-dimethylphenol, 16.5 g (0.1196 mol) of K2CO3 and 18.6 g (0.1196 mol) of ethyl iodide in 100 ml of acetonitrile was refluxed for 2.5 hours. The solid material was removed by hot filtration and was then washed with hot acetonitrile. The combined organic phase was evaporated and the resulting residue dissolved in ether. The ether phase was washed with water, dried (Na2SO4) and evaporated yielding 11.4 g (98%) of the product, M.p. 56° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

300 mmol (326 g) of caesium carbonate and 374 mmol (58.5 g) of ethyl iodide are added in succession to a solution of 149.5 mmol (25 g) of 2,6-dimethyl-4-nitrophenol in 1300 ml of acetonitrile. The whole is heated at reflux under an inert atmosphere for 15 hours. The reaction mixture is subsequently cooled and then filtered, and the filtrate is evaporated. The residue is dissolved in ethyl acetate and washed with water and then with 10% aqueous sodium chloride solution. The expected product is obtained by drying the organic phase and then concentrating.
Name
caesium carbonate
Quantity
326 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethoxy-2,6-dimethyl-4-nitrobenzene
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Reactant of Route 6
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